N-Isopropylmethylamine
Description
Contextual Significance in Organic Chemistry
In organic chemistry, N-isopropylmethylamine is significant due to its role as a versatile intermediate and building block. smolecule.commyskinrecipes.com Its reactive amine group, possessing a lone pair of electrons and a hydrogen atom, allows it to function as both a nucleophile and a base, facilitating the formation of new chemical bonds in a variety of reactions. guidechem.com This reactivity is fundamental to its application in constructing more complex molecular architectures.
The compound is frequently employed in the synthesis of pharmaceuticals, agrochemicals, dyes, and surfactants. guidechem.commyskinrecipes.com In pharmaceutical development, it serves as a key component in the multi-step synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com Similarly, in the agrochemical industry, it is used to produce herbicides and pesticides. myskinrecipes.com The specific steric hindrance provided by the isopropyl group, balanced with the smaller methyl group, allows for controlled reactivity in synthetic procedures. It is a classic example of an unsymmetrical secondary amine, and its reactions, such as Pd/C-catalyzed oxidative cross double carbonylation with alcohols, have been studied. chemicalbook.com
Historical Development and Early Applications of this compound Research
The synthesis and study of simple amines like this compound have been a cornerstone of organic chemistry for over a century. Early methods for the preparation of N-methylalkylamines provided a general framework for synthesizing compounds of this class. One such procedure involved the reaction of an N-benzylidenealkylamine with methyl iodide in a pressure vessel, a method that was successfully used to prepare N-methylisopropylamine in an 80% yield. orgsyn.org Another classic synthetic route that can produce secondary amines is the Leuckart reaction, which has been historically significant in the synthesis of various amine compounds. researchgate.net
Early applications and research interest in this compound were primarily driven by its utility as an intermediate for creating other chemical substances. myskinrecipes.com For instance, research into secondary amines related to β-(o-methoxyphenyl)-isopropyl-N-methylamine (Orthoxine) for their potential as bronchodilator and local anesthetic agents highlighted the importance of this structural class in medicinal chemistry. researchgate.net Its role as a synthetic precursor was also noted in the context of identifying impurities in illicit drug synthesis, where related formamides were studied as byproducts. researchgate.net
Current Research Landscape and Emerging Directions
The contemporary research landscape continues to find new and innovative applications for this compound and related structures, reflecting its enduring utility in modern chemical synthesis.
Key Research Areas:
Advanced Synthesis and Catalysis: this compound is utilized in sophisticated catalytic systems. A recent development involves a triple catalytic cross-coupling reaction that enables the arylation of sp³ C–H bonds. nih.gov In this protocol, an N-Bac protected version of isopropylmethylamine demonstrated that methyl C-H bonds react selectively over methine C-H bonds, showcasing the fine-tuning possible with such reagents. nih.gov
Polymer and Materials Science: The compound is used in the generation of in situ micelles with distinct sizes. chemicalbook.comcymitquimica.com This is achieved through the sequential self-assembly of stimuli-responsive amphiphilic block copolymers, which are prepared using reversible addition-fragmentation chain transfer (RAFT) polymerization. chemicalbook.com This application is significant for developing advanced drug delivery systems and nanomaterials. google.com
Pharmaceutical and Bio-organic Chemistry: In the quest for new antibacterial agents, this compound has been incorporated into the C14 side chain of pleuromutilin (B8085454) derivatives. nih.gov This modification is part of a strategy to enrich the structural diversity and biological activity of this important class of antibiotics. nih.gov The compound is also suitable for synthesizing deuterated tryptamine (B22526) counterparts, which are valuable tools in metabolic studies and analytical chemistry. chemicalbook.com
Emerging research directions may explore the use of this compound in developing novel organocatalysts and smart materials. The principles demonstrated in the synthesis of dielectric switches using the related but more sterically hindered N,N-diisopropylethylamine could inspire new applications for this compound in materials with tunable electronic properties. Furthermore, its role as a precursor to enantiomerically pure amines via stereoselective reduction of imines continues to be an area of interest for asymmetric synthesis. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFGWHUWQXTGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871098 | |
| Record name | N-Methylisopropylamine | |
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Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-21-1 | |
| Record name | Methylisopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylisopropylamine | |
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| Record name | N-Methylisopropylamine | |
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| Record name | N-Methylisopropylamine | |
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| Record name | N-methylisopropylamine | |
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| Record name | N-METHYLISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Strategies for N Isopropylmethylamine and Its Derivatives
Conventional Synthetic Routes to N-Isopropylmethylamine
Conventional methods for the synthesis of this compound primarily focus on the formation of the crucial carbon-nitrogen bonds. These routes are well-established and widely used in both laboratory and industrial settings.
Reductive Amination Protocols for Amine Synthesis
Reductive amination is a highly effective and widely utilized method for the synthesis of this compound. This reaction involves the condensation of a carbonyl compound, in this case, acetone, with a primary amine, methylamine (B109427), to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. ucla.eduyoutube.commasterorganicchemistry.com
Step 1: Imine Formation: Acetone reacts with methylamine in the presence of an acid catalyst to form N-methylpropan-2-imine.
Step 2: Reduction: The imine is then reduced to this compound using a suitable reducing agent. wikipedia.org
A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations.
| Reducing Agent | Conditions | Notes |
| Sodium borohydride (NaBH₄) | Typically in an alcohol solvent. | A common and cost-effective reagent. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH, which is ideal for imine formation. | Offers good selectivity for the imine over the ketone. chemistrysteps.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas with a metal catalyst such as Raney nickel or palladium on carbon (Pd/C). | A clean method often used in industrial processes. reddit.com |
| Titanium(IV) isopropoxide and Sodium borohydride | A commercially available solution of methylamine in methanol can be used. | This method is noted for its high yield and compatibility with various functional groups. mdma.ch |
This two-step, one-pot process is a versatile and efficient route for preparing a wide range of secondary amines, including this compound. sigmaaldrich.comresearchgate.net
Mannich Reaction and Subsequent Decomposition Pathways
The Mannich reaction provides an alternative route to this compound. This multi-component reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. byjus.comlibretexts.orgwikipedia.orgorganic-chemistry.org A specific synthetic method for N-methyl isopropylamine (B41738) has been developed utilizing a Mannich reaction followed by decomposition. google.com
The process involves:
Mannich Reaction: Anhydrous isopropylamine is reacted with a formaldehyde solution to generate 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine. google.com
Decomposition: The resulting triazine is then decomposed. This is achieved by adding the triazine and concentrated hydrochloric acid to a suspension of zinc powder in water. After the reaction, the mixture is filtered, and the filtrate is added to an aqueous sodium hydroxide solution. The N-methyl isopropylamine is then distilled from the reaction mixture. google.com
This method offers a viable, albeit more complex, alternative to reductive amination for the synthesis of this compound.
Nucleophilic Substitution (SN2) Approaches for C-N Bond Formation
The formation of the carbon-nitrogen bond in this compound can also be achieved through a nucleophilic substitution (SN2) reaction. This approach typically involves the reaction of an alkyl halide with an amine. To synthesize this compound, one could envision the reaction of isopropyl bromide with methylamine.
However, a significant drawback of this method is the potential for over-alkylation. The product, this compound, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine (N,N-dimethylisopropylamine) and even a quaternary ammonium (B1175870) salt. This leads to a mixture of products, reducing the yield of the desired secondary amine.
To circumvent this issue, reaction conditions can be optimized, for instance, by using a large excess of the starting amine (methylamine) to favor the formation of the secondary amine.
Gabriel Synthesis and its Adaptations for Secondary Amines
The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. libretexts.org The traditional Gabriel synthesis, however, is not suitable for the direct synthesis of secondary amines like this compound. scienceinfo.comwikipedia.org The method relies on the use of potassium phthalimide as a protected form of ammonia (B1221849), which, after alkylation and subsequent hydrolysis or hydrazinolysis, yields a primary amine.
Attempts to perform a second alkylation on the N-alkylphthalimide to produce a secondary amine are generally unsuccessful. Furthermore, the Gabriel synthesis typically fails with secondary alkyl halides, which would be necessary for introducing the isopropyl group. wikipedia.org
While some modifications and alternative reagents have been developed to extend the Gabriel synthesis to the production of secondary amines, these are not as common or straightforward as other methods for synthesizing this compound. wikipedia.org Therefore, this route is not a preferred method for the preparation of this specific compound.
Reduction Strategies for Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Nitro Compounds)
Another synthetic strategy involves the reduction of various nitrogen-containing functional groups to the desired amine.
Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ncert.nic.inwikipedia.org To synthesize a secondary amine like this compound via this route, the starting nitrile would need to be appropriately substituted. However, the direct reduction of a simple nitrile will yield a primary amine. The formation of secondary and tertiary amines can occur as byproducts during catalytic hydrogenation of nitriles. wikipedia.orgcommonorganicchemistry.com
Reduction of Amides: The reduction of an appropriate amide, such as N-isopropylformamide, can yield this compound. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. A versatile method for the synthesis of monomethylamines involves the reduction of N-substituted carbonylimidazoles, which proceeds through a formamide intermediate, using a sodium borohydride/iodine system. nih.gov
Reduction of Nitro Compounds: Nitro compounds can be reduced to primary amines through various methods, including catalytic hydrogenation or using metals in acidic media. ncert.nic.inunacademy.comcommonorganicchemistry.com For instance, the reduction of an aromatic nitro compound yields an aniline. wikipedia.org While this is a fundamental transformation in amine synthesis, creating a specific secondary aliphatic amine like this compound from a nitro precursor would require a more complex, multi-step synthetic sequence. However, catalytic reductive amination of aldehydes and ketones with nitro compounds has been explored as a route to secondary and tertiary amines. frontiersin.org
Advanced and Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry. While this compound itself is not chiral, its derivatives can possess stereocenters.
Recent advancements in asymmetric synthesis have provided tools for the enantioselective preparation of chiral amines. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
For instance, a highly stereoselective, metal-free catalytic reduction of imines has been developed that can provide access to enantiomerically pure amines. The reduction of an imine derived from methyl isobutyl ketone, a precursor to (R)-isopropylmethylamine, was achieved with high isomeric purity using an ephedrine-based catalyst. acs.org
Nickel-catalyzed enantioconvergent cross-coupling reactions have also emerged as a powerful tool for the asymmetric synthesis of dialkyl carbinamines, which are structurally related to derivatives of this compound. nih.gov These methods allow for the creation of chiral centers adjacent to the nitrogen atom with high enantioselectivity.
These advanced strategies are crucial for the synthesis of specific stereoisomers of this compound derivatives, which may exhibit distinct biological activities.
Catalytic Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Ligand Precursor
Catalytic asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds. This is often achieved through the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—or through chiral ligands that coordinate to a metal catalyst. wikipedia.orgsigmaaldrich.com
While a vast number of chiral auxiliaries and ligands have been developed, the direct use of this compound itself as a chiral auxiliary is not documented in scientific literature, as the molecule is achiral. For a molecule to function as a chiral auxiliary, it must possess inherent chirality. wikipedia.org Similarly, for this compound to act as a ligand precursor, it would typically be incorporated into a larger, more complex molecule that contains at least one stereocenter.
The design of chiral ligands often involves combining different coordinating atoms, such as phosphorus and nitrogen (P,N-ligands), to create a specific electronic and steric environment around a metal center. nih.gov For instance, chiral diamino diethers have been synthesized from N-isopropyl valinol or N-isopropyl alaninol and subsequently lithiated for use in synthesis, demonstrating the utility of the N-isopropyl group within a larger chiral framework. nih.gov However, these examples derive their chirality from the amino alcohol backbone, not from the this compound unit itself. The development of new chiral ligands is a dynamic field, with nonsymmetrical P,N-ligands, in particular, showing great promise in outperforming traditional symmetric ligands in various metal-catalyzed reactions. nih.gov
Chemoenzymatic Transformations Involving Amine Transaminases with Isopropylamine Donors
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific chemical transformations. Amine transaminases (ATAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. These biocatalysts facilitate the transfer of an amino group from a donor molecule to a ketone acceptor.
Isopropylamine (IPA) is a widely favored amine donor in these transformations for several key reasons:
Cost-Effectiveness : IPA is an inexpensive and readily available bulk chemical.
Achirality : As an achiral molecule, it does not introduce unwanted stereoisomers.
Favorable Reaction Equilibrium : The transamination reaction produces acetone as a co-product. Acetone is volatile and can be easily removed from the reaction mixture by gentle heating or reduced pressure, which shifts the reaction equilibrium toward the formation of the desired amine product, leading to high conversion rates.
Despite these advantages, a significant challenge is that many wild-type ATAs exhibit poor acceptance of isopropylamine as a substrate compared to natural donors like alanine. mdma.ch This has spurred considerable research into protein engineering and process development to enhance ATA performance with IPA. Through techniques like directed evolution, researchers have successfully engineered ATA variants with dramatically improved activity and stability under industrial process conditions, which often include high concentrations of both the substrate and isopropylamine.
A landmark industrial application of this technology is the synthesis of Sitagliptin, an antidiabetic drug. An (R)-selective ATA from Arthrobacter sp. was engineered through multiple rounds of evolution to efficiently catalyze the amination of a prositagliptin ketone using isopropylamine as the amine donor under demanding process conditions.
The table below summarizes key findings related to the use of isopropylamine in ATA-catalyzed reactions.
| Enzyme / Variant | Substrate Type | Key Finding / Observation |
| Wild-Type ATAs | Various ketones | Often exhibit poor acceptance and low conversion rates with isopropylamine as the amine donor. |
| Engineered ATA from Arthrobacter sp. (ATA-117) | Prositagliptin ketone | A variant with 27 mutations showed high yield (>92%) and enantiomeric excess (>99.95%) using 1 M isopropylamine. |
| ATA from Silicibacter pomeroyi (TASP) | Acetophenone | Selected for coupled reactions to overcome product inhibition by acetophenone. |
| IR-20 from Streptomyces tsukubaensis | Cyclic and acyclic ketones | Showed high activity in reductive amination, preferentially with methylamine, but demonstrates the screening potential for various amines. lookchem.com |
| IR-Sip from Streptomyces ipomoeae | Cyclic and acyclic ketones | Accepted a range of primary and secondary amines as nucleophiles, highlighting the substrate-dependent nature of amine acceptance. lookchem.com |
Multi-Component Reactions for Complex Molecule Construction Incorporating this compound Scaffolds
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of structurally diverse compounds.
Key examples of MCRs that involve an amine component include the Mannich reaction, the Ugi four-component reaction, and the Petasis borono-Mannich reaction. wikipedia.orgwikipedia.org
Mannich Reaction : Involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a primary or secondary amine.
Ugi Reaction : Typically combines a ketone or aldehyde, a primary amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org
Petasis Reaction : A reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. organic-chemistry.orgwikipedia.org
As a secondary amine, this compound can theoretically participate in MCRs like the Petasis and Mannich reactions. In such a sequence, it would first react with the carbonyl component (e.g., an aldehyde) to form an electrophilic iminium ion in situ. This intermediate would then be attacked by the nucleophilic component (a vinyl/aryl boronic acid in the Petasis reaction or a carbanion in the Mannich reaction) to form the final product.
However, while the participation of secondary amines in these reactions is well-established, specific examples in the scientific literature detailing the use of this compound as a foundational scaffold in the MCR-driven synthesis of complex molecules are not widely reported. The utility of the Petasis reaction, for instance, has been demonstrated for diversifying peptides at lysine or N-terminal proline residues, showcasing its compatibility with sp3-hybridized amines. researchgate.net This suggests the potential for this compound to be used in similar contexts, although specific applications remain an area for further exploration.
Sustainable and Green Chemical Synthesis Approaches for this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the industrial production of this compound, this translates to favoring methods that use readily available, less toxic starting materials, employ catalytic processes over stoichiometric ones, and minimize waste generation.
One of the most prominent green methods for synthesizing this compound is catalytic reductive amination . This process typically involves the reaction of acetone with methylamine in the presence of a heterogeneous catalyst and hydrogen gas. reddit.comgoogle.com
Reaction: (CH₃)₂CO + CH₃NH₂ + H₂ → (CH₃)₂CHNHCH₃ + H₂O
This approach aligns with several green chemistry principles:
High Atom Economy : The only byproduct is water.
Catalytic Process : Utilizes catalysts such as Raney Nickel, palladium, or platinum, which are used in small amounts and can often be recycled. reddit.comgoogle.com
Common Feedstocks : Acetone and methylamine are readily available industrial chemicals.
Alternative synthetic routes have also been described, though their "green" credentials vary.
Mannich-type Reaction/Decomposition : Another patented method uses the reaction of isopropylamine with formaldehyde, followed by a reductive decomposition step using zinc and hydrochloric acid. google.com This route involves the use of formaldehyde, a potential carcinogen, and generates significant inorganic waste.
The following table compares different synthetic approaches for this compound production from a sustainability perspective.
| Synthesis Method | Reactants | Key Conditions / Catalyst | Advantages | Green Chemistry Considerations |
| Catalytic Reductive Amination | Acetone, Methylamine, Hydrogen | Raney Ni, Pd/C, or Pt/C catalyst; elevated pressure and temperature. google.com | High yield, high atom economy, uses common feedstocks, catalytic process. | Requires handling of flammable hydrogen gas and pressurized reactors. |
| Alkylation of Haloalkane | Isopropyl haloalkane, Methylamine | Heating in a reactor. google.com | Simple operation, avoids high-pressure gas. | Lower atom economy due to salt byproduct formation; haloalkanes can be environmental concerns. |
| Mannich Reaction & Decomposition | Isopropylamine, Formaldehyde, Zinc, HCl | Two-step process involving Mannich reaction then reduction. google.com | Uses low-cost raw materials. | Use of toxic formaldehyde; generates significant zinc salt waste; low atom economy. |
Reactivity Profiles and Mechanistic Investigations of N Isopropylmethylamine
Fundamental Chemical Reactivity as a Nucleophile and Base
The lone pair of electrons on the nitrogen atom of N-Isopropylmethylamine makes it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). The presence of two electron-donating alkyl groups (isopropyl and methyl) increases the electron density on the nitrogen compared to a primary amine, enhancing its basicity. However, the steric bulk of the isopropyl group can influence its nucleophilicity, which is highly sensitive to steric hindrance. amanote.com While basicity involves attack on a sterically unhindered proton, nucleophilicity requires attack on a more sterically crowded carbon center. mdma.ch
The reaction of this compound with alkylating agents, such as alkyl halides, is a classic example of its nucleophilic character. In this SN2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.
The initial product of mono-alkylation is a tertiary amine. However, this reaction is notoriously difficult to control, often leading to overalkylation. rsc.org The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that produces a quaternary ammonium (B1175870) salt. rsc.org This "runaway" reaction makes the selective synthesis of a specific tertiary amine from this compound challenging via direct alkylation.
Table 1: Products of this compound Alkylation with Methyl Iodide
| Reactant | Alkylating Agent | Initial Product (Tertiary Amine) | Overalkylation Product (Quaternary Salt) |
|---|
This table illustrates the typical outcome of alkylating a secondary amine, where the initially formed tertiary amine can react further to form a quaternary ammonium salt.
To achieve selective mono-alkylation, alternative methods such as reductive amination are generally preferred. rsc.org In terms of regioselectivity, alkylation occurs exclusively at the nitrogen atom, as it is the most nucleophilic center in the molecule. Stereoselectivity becomes a factor if the alkylating agent contains a chiral center, in which case the reaction proceeds with the typical inversion of configuration characteristic of an SN2 mechanism.
This compound readily undergoes acylation with various acylating agents to form N-isopropyl-N-methylamides. This transformation is a cornerstone of organic synthesis, particularly in the formation of robust amide bonds. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.
When using a reactive acylating agent like an acyl chloride, the mechanism is straightforward:
Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the carbonyl π-bond, and simultaneously, the chloride ion is ejected as a good leaving group.
Deprotonation: A base, often a second equivalent of the amine, removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium salt. nih.gov
For less reactive carboxylic acids, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is required to activate the carboxylic acid. The DCC converts the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine. acs.org
Table 2: Common Acylating Agents for this compound
| Acylating Agent | General Structure | Key Feature |
|---|---|---|
| Acyl Chloride | R-COCl | Highly reactive, reaction is often fast. |
| Acid Anhydride | (R-CO)₂O | Good reactivity, produces a carboxylate byproduct. |
This table summarizes common reagents used to acylate this compound to form amides.
The mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic hemiaminal intermediate. elsevierpure.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral aminoalcohol (a carbinolamine).
Formation of Iminium Ion: Under weakly acidic conditions, the hydroxyl group of the aminoalcohol is protonated, turning it into a good leaving group (water). The nitrogen's lone pair assists in expelling the water molecule, forming a positively charged iminium ion (R₂C=N⁺R'R''). elsevierpure.comrsc.org
Reduction: A reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. acs.org This reduces the C=N bond to a C-N single bond, yielding the final tertiary amine product.
Advanced Catalytic Transformations
Beyond its fundamental reactivity, this compound can participate in sophisticated catalytic transformations that enable the construction of complex molecular architectures.
Palladium-catalyzed oxidative carbonylation provides a powerful route to carbonyl-containing compounds. The oxidative cross double carbonylation of a secondary amine like this compound with an alcohol and carbon monoxide can produce oxamates (R'R''N-CO-CO-OR). This reaction involves the incorporation of two carbon monoxide molecules and the formation of two new bonds.
While often performed with homogeneous palladium catalysts, the general mechanistic principles can be applied to heterogeneous catalysts like Pd/C. The catalytic cycle is thought to involve the following key steps: acs.org
Formation of a Carbamoyl-Palladium Species: The reaction initiates with the formation of a palladium(II) complex. The amine attacks a coordinated CO ligand or a palladium center, leading to a carbamoyl-palladium intermediate, [Pd]-C(=O)NR₂.
Second CO Insertion: A second molecule of carbon monoxide inserts into the palladium-carbamoyl bond, forming an oxamoyl-palladium species, [Pd]-CO-C(=O)NR₂.
Nucleophilic Attack by Alcohol: The alcohol attacks this activated palladium complex, leading to the formation of the oxamate (B1226882) ester.
Reductive Elimination and Catalyst Regeneration: Reductive elimination of the product regenerates a Pd(0) species. An oxidant (often O₂) is required in the catalytic cycle to re-oxidize Pd(0) to the active Pd(II) state. elsevierpure.com
This process allows for the efficient synthesis of α-ketoamides and related structures from simple starting materials. acs.org
Table 3: Key Intermediates in Pd-Catalyzed Double Carbonylation
| Intermediate | General Structure | Role in Catalytic Cycle |
|---|---|---|
| Carbamoyl-Palladium | LₙPd-C(=O)NR₂ | Formed after first CO insertion and amine attack. |
| Oxamoyl-Palladium | LₙPd-CO-C(=O)NR₂ | Formed after second CO insertion. |
This table outlines the crucial palladium-containing intermediates in the proposed mechanism for oxidative double carbonylation.
Recent advances in catalysis have enabled the functionalization of typically inert C(sp³)–H bonds. Hydrogen Atom Transfer (HAT) catalysis offers a powerful strategy to generate carbon-centered radicals under mild conditions, which can then undergo further transformations.
For an unsymmetrical amine like this compound, HAT catalysis can achieve site-selective α-C–H functionalization. The process involves generating a radical at the carbon atom adjacent to the nitrogen. A photoredox-mediated HAT catalyst can selectively abstract a hydrogen atom from either the methyl or the isopropyl group. Research has shown that this C-H arylation protocol exhibits a preference for the more sterically hindered secondary (isopropyl) and tertiary α-amino carbon centers, while functionalization of the less-hindered N-methyl group can be effectively avoided.
The proposed mechanism involves:
Radical Generation: A photocatalyst, upon excitation by light, initiates a process that generates a HAT agent. This agent selectively abstracts a hydrogen atom from the α-carbon of the amine (preferentially from the isopropyl group), forming a carbon-centered radical.
Radical Aryl Migration: The resulting α-amino radical can then engage in a 1,4-radical aryl migration. This step involves the radical attacking an aryl group tethered elsewhere, leading to an ipso-cyclization.
Rearrangement and Product Formation: Subsequent steps lead to the final arylated amine product.
Mechanistic and computational studies indicate that the rate-determining step for methylene (B1212753) (isopropyl group) C-H arylation is the initial hydrogen atom abstraction. The higher activation energy required for the subsequent steps in N-methyl functionalization contributes to the observed site-selectivity. This methodology provides a sophisticated way to build complex benzylamine (B48309) motifs, which are valuable in medicinal chemistry.
Hydrogen Atom Transfer (HAT) Catalysis-Enabled Radical Aryl Migration
Investigations into Site-Selective α-C(sp³)–H Arylation of Dialkylamines
The direct functionalization of α-C(sp³)–H bonds in aliphatic amines is a formidable challenge in synthetic chemistry due to the high bond dissociation energy and the presence of multiple, often similar, C–H bonds. Research has focused on achieving site-selectivity, enabling the modification of one specific N-alkyl group over another.
Recent methodologies have employed photoredox-mediated hydrogen atom transfer (HAT) catalysis to achieve site-selective α-amino C(sp³)–H arylation. researchgate.net This approach allows for the construction of valuable benzylamine structures from simple dialkylamines. The strategy often involves converting the amine into a derivative, such as a urea, which then undergoes a 1,4-radical aryl migration. The selectivity of the HAT process is crucial and can be influenced by the steric and electronic environment of the α-C–H bonds. In the case of an unsymmetrical dialkylamine like this compound, the catalyst must differentiate between the C–H bonds on the methyl group and the methine C–H bond on the isopropyl group. While direct studies on this compound are specific, the principles are demonstrated in broader studies on dialkylamines where selectivity is governed by factors such as the stability of the resulting radical intermediate and the steric accessibility of the C–H bond. researchgate.netrsc.org
For instance, in related systems, copper-catalyzed reactions have shown that ligand choice can control regiodivergent C–H functionalization, allowing for selective reaction at either the N-methyl or the N-alkyl position through controlled 1,4- or 1,5-hydrogen atom transfer. researchgate.net This highlights the tunability of catalytic systems to target a specific site in molecules containing multiple reactive C–H bonds.
| Factor | Influence on Selectivity | Example Mechanism |
|---|---|---|
| Steric Hindrance | Less hindered C–H bonds are often favored by bulky catalysts or HAT agents. | A bulky HAT catalyst may preferentially abstract a hydrogen from the less crowded methyl group over the methine of the isopropyl group. |
| Radical Stability | The reaction may favor the formation of the more stable radical intermediate (tertiary > secondary > primary). | Abstraction of the methine hydrogen from the isopropyl group forms a more stable tertiary radical. |
| Ligand Control | The steric and electronic properties of the ligand on the metal catalyst can direct the reaction to a specific site. | Use of a sterically demanding ligand can force the reaction to occur at the less hindered N-methyl position. researchgate.net |
| Directing Groups | An auxiliary group installed on the amine can position the catalyst to effect reaction at a specific C–H bond. | Not explicitly detailed for this compound in the provided context. |
Diastereoselective Control in Functionalization Reactions
Achieving diastereoselective control in reactions involving acyclic substrates like this compound is a significant synthetic challenge. This control is critical when new stereocenters are formed, and the desired outcome is one specific diastereomer.
One relevant strategy involves the aminoarylation of alkenes, where an amine and an aryl group are added across a double bond. Such reactions can proceed with excellent regioselectivity and diastereoselectivity. researchgate.net The mechanism often involves the generation of a nitrogen-centered radical under mild photocatalytic conditions. This radical adds to the alkene, forming a new C–N bond and a carbon-centered radical. A subsequent radical migration event, such as a Smiles–Truce rearrangement, forms the C–C bond, completing the aminoarylation. The diastereoselectivity of this process is determined in the bond-forming steps and can be influenced by the substrate's geometry and the reaction conditions.
While specific examples detailing this compound in diastereoselective functionalizations are not broadly documented in general literature, the principles are established in the functionalization of similar aliphatic amines. For example, cobalt-catalyzed allylic C-H amination reactions have demonstrated high site-selectivity and diastereoselectivity, even on complex molecules like natural terpenes. scispace.com The selectivity in these radical-based processes often arises from a metal-promoted hydrogen atom transfer (HAT) step that can differentiate between diastereotopic C-H bonds. scispace.com
Role in Cascade and Multistep Organic Reactions
Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient processes for building molecular complexity. This compound can participate in such sequences, acting as a key building block in the formation of complex heterocyclic structures and in the initiation of polymerization processes.
Nucleophilic Addition, Cyclization, and Hydride Loss in N-Heterocyclic Cation Formation
This compound can act as a nucleophile in cascade reactions designed to construct nitrogen-containing heterocycles. The general sequence involves an initial nucleophilic addition of the amine to an electrophilic partner, followed by one or more intramolecular cyclization steps. The final step to form an aromatic heterocyclic cation often involves an oxidation or hydride loss event.
For example, palladium-catalyzed cascade reactions are powerful tools for synthesizing fused tricyclic nitrogen heterocycles. nih.gov A typical sequence might involve an intramolecular N-arylation followed by an intermolecular carboamination of an alkene. nih.govnih.gov In a hypothetical context, this compound could be envisioned as the nucleophile in the initial step of a sequence leading to a complex heterocyclic framework. The reaction pathway would involve the amine's nitrogen atom attacking an electrophile, followed by cyclization onto another part of the molecule. The formation of a stable, often aromatic, N-heterocyclic cation would drive the reaction to completion.
Sequential Self-Assembly Processes in Polymer Chemistry
This compound plays a role in the field of polymer chemistry, specifically in the controlled self-assembly of block copolymers. It has been used in the generation of in situ micelles of varying sizes through the sequential self-assembly of stimuli-responsive amphiphilic block copolymers. chemicalbook.comfishersci.ca These polymers are often synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
In this context, the amine can act as a stimulus (e.g., by changing the pH), which induces a change in the hydrophilicity/hydrophobicity of the polymer blocks, triggering their self-assembly into organized nanostructures like micelles or vesicles. chemicalbook.com The process is "sequential," meaning that by carefully controlling the conditions, different hierarchical structures can be formed in a stepwise manner. This control over self-assembly is crucial for applications in drug delivery, nanotechnology, and materials science. nih.govresearchgate.net
Computational Chemistry and Theoretical Mechanistic Elucidation
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the complex mechanisms of organic reactions. These tools allow for the detailed investigation of reaction pathways, transition states, and the factors controlling selectivity.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
DFT calculations are used to model the electronic structure of molecules and compute the energetics of reaction pathways. For reactions involving this compound, DFT can elucidate the factors governing reactivity and selectivity. For instance, in the context of C–H functionalization, DFT can be used to calculate the activation energies for the abstraction of different hydrogen atoms (methyl vs. methine), thereby predicting the site-selectivity of a reaction. scispace.com
Studies on similar amine functionalization reactions have used DFT to reveal the precise role of the catalyst and ligands. Calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.gov For example, in a cobalt-catalyzed amination, DFT calculations revealed that the observed selectivity originated from a cobaloxime-promoted hydrogen atom transfer (HAT) process, providing insights that would be difficult to obtain through experimental means alone. scispace.com This computational approach is broadly applicable to understanding cycloaddition reactions, pericyclic reactions, and the mechanisms of organometallic catalysis involving amine substrates. mdpi.compku.edu.cn
| Area of Investigation | Information Obtained from DFT | Relevance to this compound |
|---|---|---|
| Site-Selectivity in C–H Functionalization | Calculation of activation barriers for competing pathways; analysis of transition state geometries. scispace.com | Predicts whether functionalization occurs at the methyl or isopropyl group. |
| Reaction Energetics | Determination of reaction being exothermic or endothermic; calculation of Gibbs free energy profiles. pku.edu.cn | Provides fundamental understanding of the thermodynamic feasibility of a reaction. |
| Role of Catalysts and Ligands | Modeling of catalyst-substrate interactions; elucidation of how ligands influence selectivity. | Explains how different catalytic systems can be tuned to achieve specific outcomes. |
| Characterization of Intermediates | Optimization of the geometry of transient species and radical intermediates. nih.gov | Helps to confirm or refute proposed mechanistic pathways. |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Selectivity
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational dynamics, solvation processes, and intermolecular interactions that are often difficult to probe experimentally. While specific MD studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the principles derived from simulations of related aliphatic amines and molecules with similar functional groups can be applied to understand its dynamic behavior and selectivity.
The dynamic behavior of this compound in a solvent, particularly in aqueous solutions, is governed by several factors inherent to its molecular structure: the secondary amine group, the bulky isopropyl substituent, and the smaller methyl group. MD simulations of various amines in water have shown that the nitrogen atom's lone pair facilitates the formation of hydrogen bonds with solvent molecules. For this compound, the accessibility of this lone pair is sterically hindered by the adjacent alkyl groups, especially the isopropyl group. This steric hindrance would influence the local solvent structure and the dynamics of hydrogen bond formation and breakage, which are critical for reaction selectivity. Simulations allow for the characterization of these interactions through parameters like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the amine's nitrogen or hydrogen atoms, and hydrogen bond lifetime analysis.
Furthermore, the conformational flexibility of this compound is another key aspect of its dynamic behavior. The molecule is not rigid; it experiences rotations around its carbon-nitrogen single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This conformational landscape is crucial for selectivity, as the reactivity of the amine can depend on the specific orientation of its functional groups at the moment of interaction with a reactant. The bulky isopropyl group would be expected to significantly influence the preferred conformations and restrict the molecule's ability to adopt certain orientations, thereby affecting its binding and reaction selectivity.
| Parameter Investigated in MD Simulations | Description | Relevance to this compound's Behavior |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference atom (e.g., the Nitrogen atom). | Reveals the solvation shell structure and how water molecules organize around the amine group. The steric bulk of the isopropyl group would likely result in a less defined and more distant primary solvation shell compared to smaller amines. |
| Hydrogen Bond Dynamics | Analysis of the average number and lifetime of hydrogen bonds formed between the amine and solvent molecules. | Quantifies the strength and stability of solute-solvent interactions. This compound can act as a hydrogen bond acceptor (via the N lone pair) and a donor (via the N-H proton). The dynamics would be influenced by steric hindrance. |
| Conformational Analysis (Dihedral Angles) | Tracks the rotation around specific chemical bonds over the course of the simulation to identify preferred molecular shapes (conformers). | Determines the most stable spatial arrangements of the methyl and isopropyl groups relative to the N-H bond, which can directly impact how the molecule presents itself to reactants, thus influencing selectivity. |
| Diffusion Coefficient | Measures the rate at which the molecule moves through the solvent, reflecting the effects of its size, shape, and interactions with the medium. | Provides insight into the translational mobility of the molecule, a key factor in reaction kinetics. The size of this compound would dictate its diffusion rate compared to other amines. |
Frontier Molecular Orbital Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. The theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of another reacting species. The energy and spatial distribution of these two "frontier" orbitals provide critical insights into the molecule's nucleophilic and electrophilic character.
For an aliphatic secondary amine like this compound, the HOMO is predominantly localized on the lone pair of electrons of the nitrogen atom. This orbital has the highest energy among all occupied orbitals, and its electrons are the most available to be donated to an electrophile. Consequently, this compound is expected to act as a nucleophile or a Lewis base, with the nitrogen atom being the primary site of reaction. The energy of the HOMO (EHOMO) is a key descriptor; a higher (less negative) EHOMO indicates a greater ability to donate electrons and thus higher nucleophilicity. The presence of two electron-donating alkyl groups (methyl and isopropyl) on the nitrogen atom increases the electron density on the nitrogen, thereby raising the energy of the HOMO compared to ammonia (B1221849) or primary amines.
The LUMO, conversely, is the lowest energy orbital that is unoccupied. For this compound, the LUMO is typically associated with the antibonding σ* orbitals of the C-N and N-H bonds. This orbital represents the molecule's ability to accept electrons. A lower ELUMO suggests a greater propensity to act as an electrophile.
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Predicted Reactivity Trend |
| Ammonia (NH₃) | -10.72 | +1.37 | 12.09 | Low |
| Methylamine (B109427) (CH₃NH₂) | -9.64 | +1.28 | 10.92 | Moderate |
| Dimethylamine ((CH₃)₂NH) | -9.21 | +1.25 | 10.46 | Higher |
| This compound | Est. -9.0 to -9.2 | Est. +1.2 to +1.3 | Est. ~10.3 | High |
Note: The values for Ammonia, Methylamine, and Dimethylamine are representative values from computational studies to illustrate trends. The values for this compound are estimated based on the inductive effects of alkyl groups observed in homologous series. Actual values require specific DFT calculations.
Advanced Spectroscopic and Analytical Characterization of N Isopropylmethylamine and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification and purity assessment of N-Isopropylmethylamine.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum typically displays four distinct signals corresponding to the different proton environments in the molecule: the N-H proton, the methine (CH) proton of the isopropyl group, the methyl (CH₃) protons of the isopropyl group, and the methyl (CH₃) protons attached to the nitrogen. The N-H proton signal is often broad and does not show clear splitting, and its chemical shift can be concentration and solvent-dependent. Adding a small amount of deuterium oxide (D₂O) to the sample will cause the N-H proton to be replaced by deuterium, leading to the disappearance of its signal from the ¹H NMR spectrum, which is a definitive method for its identification docbrown.info.
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments: the two equivalent methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the methyl carbon attached to the nitrogen atom.
The following table summarizes typical NMR data for this compound.
| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) |
| ¹H | -CH(CH₃)₂ | ~2.7 | Septet | ~6.3 Hz |
| ¹H | -N-CH₃ | ~2.3 | Singlet | N/A |
| ¹H | -CH(CH₃)₂ | ~1.0 | Doublet | ~6.3 Hz |
| ¹H | -N-H | Variable (often broad) | Singlet (broad) | N/A |
| ¹³C | -CH(CH₃)₂ | ~50 | N/A | N/A |
| ¹³C | -N-CH₃ | ~35 | N/A | N/A |
| ¹³C | -CH(CH₃)₂ | ~23 | N/A | N/A |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
For more complex molecules derived from this compound, or to unambiguously confirm its structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak connecting the methine proton signal (~2.7 ppm) with the isopropyl methyl proton signal (~1.0 ppm), confirming they are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show correlations between the methine proton (~2.7 ppm) and the methine carbon (~50 ppm), the isopropyl methyl protons (~1.0 ppm) and the isopropyl methyl carbons (~23 ppm), and the N-methyl protons (~2.3 ppm) and the N-methyl carbon (~35 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include a cross-peak between the N-methyl protons (~2.3 ppm) and the isopropyl methine carbon (~50 ppm), and between the isopropyl methyl protons (~1.0 ppm) and the N-methyl carbon (~35 ppm). These correlations definitively establish the connectivity across the nitrogen atom.
NMR phase transfer experiments, such as Exchange Spectroscopy (EXSY), are powerful tools for investigating dynamic processes, including chemical exchange and reaction mechanisms. In the context of this compound, these experiments could be applied to study:
Proton Exchange Rates: The rate at which the amine proton exchanges with protons from the solvent or other molecules can be quantified. This is particularly relevant in studies of acid-base catalysis where this compound acts as a base.
Conformational Dynamics: For larger, more complex products derived from this compound, these experiments can probe the rates of conformational changes, such as bond rotations that are slow on the NMR timescale.
Reaction Kinetics: By monitoring the exchange of signals between reactants and products over time, it is possible to follow the kinetics of a reaction in situ. For example, in a reaction where this compound acts as a nucleophile, EXSY could be used to study the reversible formation of an intermediate complex.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Analysis and Reaction Monitoring
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides a unique fingerprint based on its vibrational modes.
Key characteristic absorption bands for this compound include:
N-H Stretch: A moderate to weak absorption band characteristic of secondary amines.
C-H Stretch: Strong absorption bands corresponding to the stretching of sp³-hybridized C-H bonds in the methyl and isopropyl groups.
N-H Bend: A moderate absorption in the fingerprint region.
C-N Stretch: A moderate absorption associated with the stretching of the carbon-nitrogen bond.
The following table details the principal FT-IR absorption bands for this compound. nih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3500 | N-H Stretch | Secondary Amine | Weak-Moderate |
| 2850 - 3000 | C-H Stretch | Alkane (sp³) | Strong |
| 1440 - 1480 | C-H Bend | Alkane | Moderate |
| 1000 - 1250 | C-N Stretch | Amine | Moderate |
FT-IR is also invaluable for real-time reaction monitoring. For instance, in a reaction where this compound is acylated to form an amide, the progress can be followed by observing the disappearance of the N-H stretching band and the simultaneous appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. uliege.be
When analyzing this compound using ESI-MS in positive ion mode, the basic nitrogen atom is readily protonated in the electrospray source. This results in the formation of a protonated molecular ion, [M+H]⁺. Given the molecular weight of this compound is 73.14 g/mol nih.gov, the primary ion observed in the mass spectrum would have an m/z value of approximately 74.15.
The key advantages of using ESI-MS for the analysis of this compound and its products include:
Accurate Molecular Weight Determination: The generation of the intact [M+H]⁺ ion allows for a precise determination of the molecular weight.
Analysis of Reaction Mixtures: ESI-MS can be coupled with liquid chromatography (LC-ESI-MS) to separate and identify components in complex reaction mixtures, allowing for the characterization of reactants, intermediates, products, and byproducts. researchgate.net
Structural Information via Tandem MS (MS/MS): While ESI is a soft technique, the protonated molecular ion can be selected and fragmented within the mass spectrometer (a process known as tandem mass spectrometry or MS/MS). The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it highly suitable for monitoring this compound in various contexts. In the analysis of reaction mixtures, GC-MS allows for the separation and identification of the target amine from starting materials, solvents, catalysts, and potential byproducts. Similarly, it is a powerful tool for identifying products that result from the chemical or thermal degradation of this compound.
The chromatographic separation of volatile amines like this compound can be challenging due to their basicity and polarity, which can lead to peak tailing on standard nonpolar or moderately polar capillary columns. This interaction with active silanol groups on the column surface can diminish resolution and sensitivity. To overcome this, specialized base-deactivated columns or columns with a stationary phase designed for volatile amines are often employed. These columns ensure sharp, symmetrical peaks, which are crucial for accurate quantification and identification.
Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer. For this compound, electron ionization (EI) is typically used. The resulting mass spectrum is a molecular fingerprint characterized by a molecular ion peak and a series of fragment ions. The molecular ion ([M]•+) for this compound (C₄H₁₁N) would appear at a mass-to-charge ratio (m/z) of 73.14.
The fragmentation pattern is predictable and provides structural confirmation. For secondary aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized immonium cation. For this compound, two primary α-cleavage events are possible:
Loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at m/z 58.
Loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion, resulting in a fragment ion at m/z 30.
The most abundant of these fragments, known as the base peak, is typically the one formed through the loss of the largest alkyl group, as this yields the most stable carbocation. However, the relative abundance can be influenced by instrumental conditions. By monitoring for these characteristic ions in selected ion monitoring (SIM) mode, the method's sensitivity and selectivity for detecting this compound in complex mixtures can be significantly enhanced.
When analyzing reaction mixtures, GC-MS can identify unreacted starting materials and side-products, such as products of over-alkylation or elimination reactions. For degradation studies, the technique can identify smaller amines, alkenes, or other molecules resulting from the breakdown of the parent compound under stress conditions like heat or UV exposure.
| m/z Value | Ion Identity | Fragmentation Pathway | Significance |
|---|---|---|---|
| 73 | [C₄H₁₁N]•+ | Molecular Ion | Confirms molecular weight |
| 58 | [C₃H₈N]+ | α-cleavage (Loss of •CH₃) | Characteristic Fragment |
| 44 | [C₂H₆N]+ | Rearrangement/Secondary Fragmentation | Common amine fragment |
| 30 | [CH₄N]+ | α-cleavage (Loss of •C₃H₇) | Characteristic Fragment |
Chromatographic Separation and Quantification Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC for the analysis of this compound, particularly for purity assessment and reaction yield determination. Unlike GC, HPLC is not limited by compound volatility. However, small aliphatic amines like this compound present a challenge for the most common HPLC detection method, UV-Vis spectrophotometry, as they lack a suitable chromophore.
To overcome this, pre-column derivatization is the most common strategy. This involves reacting the amine with a labeling agent to form a derivative that is highly responsive to UV or fluorescence detection. thermofisher.com This approach not only enhances sensitivity but also improves the chromatographic properties of the analyte, allowing for excellent separation on common reversed-phase columns (e.g., C18). sigmaaldrich.com
Several derivatization reagents are suitable for secondary amines:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another fluorescent labeling agent that reacts efficiently with both primary and secondary amines. thermofisher.com
Phenylisothiocyanate (PITC): Forms a UV-active derivative, suitable for analysis with a standard photodiode array (PDA) or UV detector. scribd.com
The choice of derivatization agent depends on the required sensitivity and the available detection equipment. The derivatization reaction must be optimized for pH, temperature, and time to ensure complete and reproducible conversion of the amine to its derivative, which is critical for accurate quantification. scribd.com Once derivatized, the sample is injected into the HPLC system. A typical method would employ a C18 stationary phase with a mobile phase consisting of an acetonitrile and water or buffer gradient.
For purity determination, the peak area of the derivatized this compound is compared to the total area of all peaks in the chromatogram. For yield determination, the peak area is compared against a calibration curve generated from derivatized standards of known concentrations. This external standard method allows for precise quantification of the compound in the reaction mixture.
| Derivatization Reagent | Abbreviation | Detection Method | Applicability |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence | Primary amines (often used to remove primary amine interference before secondary amine derivatization) thermofisher.com |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Primary and Secondary Amines thermofisher.com |
| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Primary and Secondary Amines |
| Phenylisothiocyanate | PITC | UV | Primary and Secondary Amines scribd.com |
Advanced Chromatographic Systems for Amine Analysis
Beyond standard GC and reversed-phase HPLC, advanced chromatographic systems provide robust solutions for the analysis of this compound and other challenging amines. A prominent technique in this category is Ion-Exchange Chromatography (IC) . thermofisher.com
IC separates molecules based on their ionic interactions with a charged stationary phase. Since this compound is a basic compound, it will be protonated (positively charged) in an acidic mobile phase. Therefore, cation-exchange chromatography is the ideal mode for its separation. wikipedia.org In this technique, the stationary phase contains fixed negative charges (e.g., sulfonate groups), and the positively charged, protonated amine is retained. wikipedia.org
A key advantage of IC is that it allows for the direct analysis of amines without derivatization. amazonaws.com Detection is often accomplished using suppressed conductivity. In this setup, after the analytical column, a suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to highly sensitive and selective detection of the amine. thermofisher.comnih.gov
Modern IC systems, often referred to as Reagent-Free™ Ion Chromatography (RFIC™) systems, can electrolytically generate the acidic eluent (e.g., methanesulfonic acid) online. thermofisher.com This ensures high precision, run-to-run consistency, and operational simplicity. The separation of various small aliphatic amines can be optimized by adjusting the eluent concentration or by using gradient elution. thermofisher.comazom.com This makes IC an excellent choice for quantifying this compound in complex aqueous matrices where sample preparation needs to be minimized.
Chemometric and Quantitative Structure-Retention Relationship (QSRR) Modeling
Chemometrics applies mathematical and statistical methods to chemical data. chemrxiv.org In chromatography, Quantitative Structure-Retention Relationship (QSRR) modeling is a powerful chemometric tool used to predict the retention behavior of compounds based on their molecular structure. nih.gov A QSRR model establishes a mathematical link between a compound's retention time (or retention index) and its calculated molecular descriptors. nih.gov
For this compound, a QSRR model could predict its retention time on a specific GC or HPLC column without performing the actual experiment. This is valuable for method development, identifying unknown compounds, and understanding separation mechanisms. nih.gov The process involves calculating a wide range of molecular descriptors for a set of related amines, including this compound. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching and compactness |
| Geometric | Molecular Surface Area | 3D size and shape |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Genetic Algorithm-Partial Least Squares (GA-PLS) in Predictive Modeling
Once a large pool of descriptors is calculated for a series of amines, a key challenge is to select the subset of descriptors that best correlates with retention time. Using too many descriptors can lead to overfitting. A Genetic Algorithm (GA) is a powerful optimization technique used for this variable selection process. scielo.br The GA mimics the process of natural selection to iteratively find the optimal combination of descriptors that yields the most predictive model. scielo.br
This selected subset of descriptors is then used to build a regression model using Partial Least Squares (PLS). PLS is well-suited for QSRR because it can handle datasets where the number of descriptors is large and where descriptors may be correlated with each other (multicollinearity). The combined GA-PLS approach builds a robust linear model that can predict the retention of this compound and other amines. scielo.br The performance of the model is evaluated by its correlation coefficient (R²) and the root mean square error of prediction (RMSEP) for a test set of compounds not used in model building.
Artificial Neural Networks (ANN) for Structure-Property Relationships
While GA-PLS creates linear models, the relationship between molecular structure and chromatographic retention can be highly non-linear. Artificial Neural Networks (ANNs) are computational models inspired by the structure of the human brain that excel at modeling complex, non-linear relationships. oup.com
In the context of QSRR, an ANN can be trained using molecular descriptors as inputs and experimental retention times as outputs. The network consists of interconnected "neurons" organized in layers (an input layer, one or more hidden layers, and an output layer). During a training process, the network adjusts the connection weights between neurons to minimize the difference between its predicted retention times and the actual experimental values. oup.com
Once trained on a dataset of diverse amines, the ANN model can predict the retention time of a new compound like this compound based solely on its calculated molecular descriptors. ANNs often provide more accurate predictions than linear methods like PLS, especially when complex intermolecular interactions govern the chromatographic separation. oup.com The predictive power of both PLS and ANN models depends heavily on the quality and diversity of the training data and the relevance of the selected molecular descriptors.
Compound Index
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Dansyl Chloride |
| 9-Fluorenylmethyl Chloroformate |
| Phenylisothiocyanate |
| o-Phthalaldehyde |
| Methanesulfonic acid |
Applications of N Isopropylmethylamine in Specialized Chemical Synthesis and Materials Science
Intermediate in Pharmaceutical and Agrochemical Synthesis
N-Isopropylmethylamine is a valuable intermediate in the synthesis of organic compounds for the pharmaceutical and agricultural industries. guidechem.comlookchem.com Its role as a nucleophile and a base facilitates the construction of more complex molecular architectures necessary for biologically active compounds. guidechem.com
Role in the Production of Active Pharmaceutical Ingredients (APIs)
The primary documented role of this compound in pharmaceutical synthesis is as a precursor for various tryptamine (B22526) derivatives. Tryptamines are a class of indole alkaloids that are scaffolds for numerous neurologically active APIs.
This compound is specifically used as a reagent in the synthesis of novel 5-ethoxy-N,N-dialkyl-tryptamines. lookchem.comfishersci.com This synthesis is conducted following the Speeter and Anthony procedure, a well-established method for the preparation of N,N-disubstituted tryptamines. lookchem.com These synthesized compounds have potential applications in the development of new pharmaceuticals. lookchem.com In these reactions, the amine group of this compound acts as a nucleophile to introduce the N-methyl-N-isopropylaminoethyl side chain onto the indole ring system, which is crucial for the target molecule's biological activity.
The table below summarizes key tryptamine derivatives synthesized using this compound.
| API Precursor/Derivative | Synthetic Method/Application | Reference |
| 5-ethoxy-N,N-dialkyl-[α,α,β,β-H4]-tryptamines | Reagent in synthesis via Speeter and Anthony procedure. | lookchem.com |
| Deuterated 5-ethoxy-N,N-dialkyl-tryptamine counterparts | Used in the synthesis of isotopically labeled compounds for metabolic studies. | lookchem.com |
Contribution to the Synthesis of Crop Protection Agents
While several sources identify this compound as an important intermediate for pesticides, specific examples of commercial crop protection agents synthesized directly from this compound are not extensively detailed in publicly available literature. google.comgoogle.com Patents related to the synthesis of this compound often state its utility in the field of pesticides without naming the final active ingredients. google.comgoogle.com For instance, one synthetic method for N-methylisopropylamine is explicitly described as belonging to the technical field of pesticides. google.com
It is important to distinguish its role from that of the structurally similar compound, isopropylamine (B41738). Isopropylamine is a well-known component in the synthesis of the widely used herbicide glyphosate, where it forms the isopropylamine salt to improve solubility and efficacy. researchgate.net However, this application does not involve this compound. Further research is required to identify specific, named crop protection agents that utilize this compound as a direct precursor.
Utility in Fine Chemical Production
Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of various specialized organic compounds, known as fine chemicals. guidechem.com These include materials for materials science and industrial applications.
Precursor for Rubber Accelerators
This compound is cited as a precursor in the synthesis of rubber accelerators. guidechem.com However, its most direct link in the broader category of rubber antidegradants is to N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). IPPD is a crucial antiozonant used to protect rubber from degradation by atmospheric ozone, particularly in tires. oecd.orgwikipedia.org The synthesis of IPPD can be achieved through the reductive alkylation of 4-nitrodiphenylamine with acetone. oecd.org While this specific route does not directly use this compound, other synthesis pathways for related p-phenylenediamine derivatives involve the alkylation of p-aminodiphenylamine, a process where various amines can be utilized. google.com
Role in Dye Synthesis
Applications in Surfactant Chemistry
A well-documented and specific application of this compound is in the field of polymer and surfactant chemistry. It is used in the controlled formation of micelles from stimuli-responsive amphiphilic block copolymers. lookchem.comfishersci.com These advanced polymers can change their properties in response to external triggers like temperature or pH. lookchem.com
The process involves the sequential self-assembly of these block copolymers, which can be prepared by techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. lookchem.com this compound is used to generate in situ micelles that have distinct and controllable sizes. lookchem.comfishersci.com This capability is valuable for creating "smart" materials with applications in fields like nanotechnology and targeted drug delivery systems, where precise control over particle size and behavior is critical. lookchem.com
The table below details the research findings related to this application.
| Research Area | Finding | Significance |
| Micelle Generation | This compound is used to induce the sequential self-assembly of stimuli-responsive amphiphilic block copolymers. | Allows for the in situ formation of micelles with well-defined and distinct sizes. |
| Polymerization Method | The block copolymers are often prepared by Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. | RAFT is a controlled polymerization technique that allows for the synthesis of polymers with specific architectures. |
| Potential Applications | The resulting micelles have potential uses in nanotechnology and advanced drug delivery systems. | Provides a method to create smart, responsive materials for specialized technological applications. |
Materials Science Research Utilizing this compound
The distinct properties of this compound have led to its use in cutting-edge materials science research, particularly in the synthesis of "smart" polymers and functional materials.
This compound is utilized in the generation of stimuli-responsive amphiphilic block copolymers through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . These polymers exhibit sensitivity to external stimuli such as temperature. While the full details of the specific role of this compound in the polymerization process as described in the cited work by Amado E, et al. are not publicly available, its inclusion suggests a role in modifying the polymer structure to achieve the desired responsive properties sigmaaldrich.com. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity, which is crucial for creating materials with precise and predictable stimuli-responsive behavior.
A direct application of the stimuli-responsive block copolymers synthesized using this compound is the controlled generation of in situ micelles . These micelles can be formed with distinct and tailored sizes through the sequential self-assembly of the polymer chains in solution. The stimuli-responsive nature of the block copolymers allows for the dynamic control of micelle formation and disassembly, which is a key feature for applications in areas such as drug delivery and nanotechnology. The ability to control micelle size is critical for tuning the encapsulation and release of active molecules.
While direct evidence of this compound's use as a precursor for dielectric switches is not extensively documented, the synthesis of analogue compounds with dielectric properties suggests its potential in this area. For instance, N-isopropylbenzylammonium tetrafluoroborate has been identified as an organic dielectric relaxor, exhibiting tunable transitions between high and low dielectric states. The synthesis of such tetrafluoroborate salts typically involves the reaction of the corresponding amine with tetrafluoroboric acid or via an ion exchange reaction from the amine halide rsc.orggoogle.comgoogle.com. This indicates a plausible synthetic pathway where this compound could be a precursor to novel dielectric materials. The development of such materials is significant for applications in sensors and actuators.
Derivatization for Novel Compound Libraries and Analogues
This compound is a key reagent in the synthesis of diverse compound libraries, particularly those based on tryptamine and other heterocyclic structures, as well as in the modification of complex natural products to generate novel bioactive molecules.
This compound is employed in the synthesis of a variety of substituted tryptamines, a class of compounds with significant biological and pharmacological activities. The synthesis generally involves the reaction of this compound with a suitable indole-containing electrophile.
One notable example is the synthesis of 4-hydroxy-N-isopropyl-N-methyltryptamine (Miprocin) . The synthesis of a new crystalline form of miprocin, bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate, has been reported, representing the first solid-state structural characterization of this compound caam.tech. Miprocin is a synthetic tryptamine that is structurally similar to psilocin, a naturally occurring psychedelic compound caam.tech.
Another significant tryptamine synthesized using this compound is 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) . This compound is a hallucinogenic tryptamine analog, and its synthesis was first reported by Repke et al. and further documented by Shulgin and Shulgin nih.gov. The synthesis can be achieved through SN2 displacement on brominated or tosylated tryptophols or via indole-3-glyoxylchlorides .
The general synthetic approach for these tryptamines often involves a multi-step process, which can include the reaction of an appropriately substituted indole with oxalyl chloride, followed by the addition of this compound to form a glyoxylamide intermediate. This intermediate is then reduced to yield the final tryptamine product.
This compound is also used to modify complex natural products, such as pleuromutilin (B8085454) and parthenolide, to create novel derivatives with potentially enhanced or modified biological activities.
In the field of antibiotic development, a series of novel pleuromutilin derivatives containing alkylamine and nitrogen heterocycles have been synthesized. Among these, a specific derivative incorporating this compound has been reported: 22–(2-(2-(this compound)acetamido)phenyl)thioacetyl-l-yl-22-deoxy pleuromutilin. This compound was synthesized as part of a library of derivatives aimed at evaluating their antibacterial activity.
While the direct synthesis of parthenolide derivatives using this compound is not extensively detailed in readily available literature, the modification of parthenolide and its analogues through the Michael addition of amines to its α-methylene-γ-lactone moiety is a common strategy to improve its pharmacological properties. Research has been conducted on the reaction of this compound with tulipane, a model compound containing the α-methylene-γ-butyrolactone motif also present in parthenolide, to study the derivatization chemistry nih.gov. This suggests that this compound is a viable candidate for the synthesis of novel parthenolide derivatives.
Challenges and Future Perspectives in N Isopropylmethylamine Research
Development of Highly Efficient and Selective Synthetic Methods
Future research is focused on developing novel synthetic strategies that offer high yields and exceptional selectivity. One promising avenue is the use of chemoselective catalysts that can differentiate between primary and secondary amines, thus preventing subsequent alkylation reactions. researchgate.netorganic-chemistry.org Another area of interest is the development of one-pot methodologies that streamline the synthesis process, reduce waste, and improve atom economy. researchgate.net The exploration of alternative, greener methylating and isopropylating agents is also a key objective to enhance the sustainability of N-Isopropylmethylamine production. researchgate.net
Table 1: Comparison of Synthetic Methods for Unsymmetrical Secondary Amines
| Method | Advantages | Challenges | Future Direction |
| Reductive Amination | Readily available starting materials. | Often requires harsh conditions and can lead to over-alkylation. | Development of milder catalysts with higher selectivity. |
| N-Alkylation of Primary Amines | Direct approach. | Prone to the formation of tertiary amines and quaternary salts. | Use of protecting groups or highly selective catalysts. |
| Catalytic Hydrogenation of Nitriles | Atom-economical. | Can be difficult to control selectivity in heterogeneous systems. | Design of novel heterogeneous catalysts with improved activity and selectivity. researchgate.net |
| Deaminative Coupling of Primary Amines | Avoids wasteful byproducts. | Requires specialized catalysts. | Broader application of ruthenium-based catalytic systems. organic-chemistry.org |
Advancements in Catalytic Systems for Complex Functionalizations
The direct functionalization of the C-H bonds in this compound offers a powerful tool for creating more complex and valuable molecules. thieme-connect.comacs.org However, achieving site-selectivity in C-H activation remains a major hurdle due to the similar reactivity of different C-H bonds within the molecule. nih.gov
The future of this compound functionalization lies in the design of sophisticated catalytic systems that can precisely target specific C-H bonds. This includes the development of transition metal catalysts, such as those based on rhodium, palladium, and copper, which have shown promise in directing the functionalization of amines. acs.orgnih.govumich.edu Furthermore, photocatalysis is emerging as a powerful strategy for C-H functionalization under mild conditions. nih.gov The exploration of biocatalysis, using enzymes to perform selective transformations, also represents a promising frontier for the sustainable functionalization of this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis Technologies
Traditional batch synthesis of this compound and its derivatives can be time-consuming, difficult to scale up, and may pose safety risks when handling hazardous reagents. amf.chnih.gov Flow chemistry offers a solution to many of these challenges by enabling continuous, controlled, and safer reaction conditions. rsc.orgsoci.org
The integration of this compound synthesis into continuous flow systems is a key area for future development. nih.govacs.org This will not only improve efficiency and safety but also allow for the seamless integration of reaction and purification steps. rsc.org Furthermore, the combination of flow chemistry with automated platforms can accelerate the discovery and optimization of new synthetic routes and derivatives of this compound. soci.org The development of packed-bed reactors with immobilized catalysts is a particularly promising approach for creating highly efficient and reusable systems for the continuous production of this amine. researchgate.net
Table 2: Advantages of Flow Chemistry in this compound Synthesis
| Feature | Benefit in this compound Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction rates and yields, better control over exothermic reactions. amf.ch |
| Precise Control of Reaction Parameters | Higher selectivity and reduced byproduct formation. amf.ch |
| Increased Safety | Smaller reaction volumes minimize the risks associated with hazardous reagents and intermediates. nih.gov |
| Scalability | Straightforward scale-up from laboratory to industrial production. amf.ch |
| Automation | Enables high-throughput screening and optimization of reaction conditions. soci.org |
Exploration of Novel Applications in Emerging Fields
Currently, the applications of this compound are primarily as a synthetic intermediate. However, the unique structural and electronic properties of this secondary amine suggest that its derivatives could have significant potential in a variety of emerging fields.
Future research will likely focus on the synthesis and evaluation of novel this compound derivatives for applications in medicinal chemistry, materials science, and catalysis. For example, the incorporation of the N-isopropylmethylamino moiety into larger molecules could lead to the discovery of new drug candidates with improved pharmacological properties. acs.orgnih.gov In materials science, derivatives of this compound could be explored as components of polymers, ionic liquids, or functional coatings. enamine.net Additionally, chiral derivatives of this compound could find use as ligands in asymmetric catalysis.
Deepening the Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy
A thorough understanding of the relationship between the structure of this compound and its reactivity is crucial for the rational design of new synthetic methods and applications. dur.ac.uk While experimental studies provide valuable data, they can be complemented by computational modeling to gain deeper insights into reaction mechanisms and predict reactivity. umn.edumdpi.com
The synergy between experimental and computational chemistry will be pivotal in advancing our knowledge of this compound. nih.govnih.govresearchgate.net Density functional theory (DFT) calculations, for instance, can be used to model transition states and reaction pathways, helping to elucidate the mechanisms of catalytic reactions involving this compound. acs.org This information can then be used to guide the design of more efficient and selective catalysts. Similarly, computational screening of virtual libraries of this compound derivatives can help to identify candidates with desired properties for specific applications, which can then be synthesized and tested experimentally. mdpi.com This integrated approach will accelerate the pace of innovation in the field of this compound research.
Q & A
Basic: What are the standard synthetic routes for N-Isopropylmethylamine, and how is its purity validated in academic research?
This compound can be synthesized via nucleophilic substitution or reductive amination. For example, it has been used in chiral phosphoric acid catalyst synthesis by reacting with (R)-BINOL, followed by purification via column chromatography and characterization using -NMR and -NMR . Purity validation typically involves:
- Chromatographic methods : HPLC with UV detection (≥98% purity threshold).
- Spectroscopic techniques : -NMR integration to confirm absence of solvent/residual reactants.
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and rule out impurities .
Basic: Which analytical techniques are critical for characterizing this compound in metabolic studies?
Key techniques include:
- Mass spectrometry (MS) : Fragmentation patterns (e.g., neutral loss of 73.0892 Da, corresponding to this compound) to identify metabolites. Complementary ions like m/z 86.0972 (CHN) confirm structural assignments .
- Liquid chromatography (LC)-MS : Quantifies metabolic stability and detects degradation products.
- Nuclear magnetic resonance (NMR) : -DEPT NMR distinguishes primary/secondary amine environments .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Conflicts between NMR and MS data require:
- Cross-validation : Compare -NMR chemical shifts with computational predictions (e.g., PubChem data) .
- Isotopic labeling : Use deuterated analogs to trace fragmentation pathways in MS.
- 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in complex mixtures .
- Collaborative databases : Reference spectral libraries like NIST Chemistry WebBook to confirm anomalies .
Advanced: What methodological strategies ensure accurate quantification of this compound in biological matrices?
- Internal standardization : Use stable isotope-labeled analogs (e.g., -N-Isopropylmethylamine) to correct matrix effects.
- Calibration curves : Linear ranges validated via spike-recovery experiments (e.g., 80–120% recovery in plasma).
- Limit of detection (LOD) : Determined by signal-to-noise ratio ≥3:1, typically <1 ng/mL via LC-MS/MS .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors (boiling point ~85°C).
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite).
- Storage : In airtight containers under nitrogen, away from oxidizers .
Advanced: How can researchers address discrepancies in reported thermodynamic properties of this compound?
- Re-evaluate experimental conditions : Ensure data aligns with standard conditions (e.g., 25°C, 1 atm).
- Computational validation : Compare experimental ΔfH° (enthalpy of formation) with ab initio calculations (e.g., Gaussian software).
- Literature harmonization : Cross-check values against authoritative databases like NIST, prioritizing peer-reviewed studies over vendor data .
Basic: What are the best practices for documenting synthetic procedures involving this compound?
- Detailed logs : Record stoichiometry, reaction time/temperature, and purification yields.
- Spectroscopic appendices : Include raw NMR/MS data in supplementary materials.
- Reproducibility checks : Independent replication by lab members to confirm results .
Advanced: How does this compound’s chirality influence its reactivity in asymmetric catalysis?
- Steric effects : Isopropyl groups create chiral environments, enhancing enantioselectivity in phosphoric acid catalysts (e.g., 69% yield in BINOL derivatives) .
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism.
- Mechanistic studies : DFT calculations to map transition states and rationalize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
